大豆セレブロシドII

説明

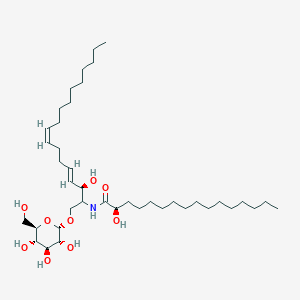

Soyacerebroside II is a calcium ionophoretic sphingoglycolipid that can be isolated from Soybean . It is a compound that occurs naturally in soybeans and belongs to the class of plant lipids .

Molecular Structure Analysis

The molecular structure of Soyacerebroside II was identified by spectroscopic (NMR, MS) analysis . The molecular weight is 714.02 and the formula is C40H75NO9 .

Chemical Reactions Analysis

Soyacerebroside II is a calcium ionophoretic sphingoglycolipid . It serves as a tridentate chelating ligand for Ca2+; the amide carbonyl, C2′-hydroxy, and C2″-hydroxy oxygens are responsible for the Ca2+ binding .

Physical And Chemical Properties Analysis

Soyacerebroside II is a powder . It is hydrophobic and insoluble in water, but soluble in organic solvents such as chloroform or methanol .

科学的研究の応用

カルシウムイオンの錯体形成とイオンフォア活性

大豆セレブロシドIIは、カルシウムイオンと錯体を形成する能力について研究されています。 それは三座キレート配位子として作用し、細胞内貯蔵からのカルシウムイオンの動員を促進する内因性イオンフォアとして機能する可能性があります 。この特性は、様々な生理学的プロセスに不可欠な、細胞内のカルシウム恒常性の調節に重要です。

神経学的応用

神経グルコシルセラミドと構造的に類似しているため、this compoundは神経系で役割を果たす可能性があります。 この化合物は小胞体膜内に蓄積され、神経細胞のカルシウムイオン輸送に影響を与え、神経の健康と疾患管理に影響を与える可能性があります 。

抗炎症作用と軟骨保護

変形性関節症の文脈では、this compoundは、単球の遊走を抑制し、軟骨の分解を防ぐ効果が期待されています。 炎症反応を調節し、関節疾患の管理のための新たな治療戦略となり得ます 。

生物医学研究

This compoundのカルシウムイオンとの相互作用は、特にカルシウムシグナルに依存する細胞プロセスを理解し操作する上で、生物医学研究における潜在的な用途を示唆しています 。

農業用バイオ刺激剤

農業におけるthis compoundの直接的な言及は限られているものの、この化合物の構造的および機能的特性は、バイオ刺激剤としての可能性を示唆しています。 細胞プロセスにおけるその役割は、植物の成長と回復力を向上させ、持続可能な農業慣行に貢献するために利用される可能性があります 。

食品産業への応用

This compoundの抗酸化作用や抗炎症作用などの生物活性は、食品の保存や機能性食品の開発に影響を与える可能性があります。 その潜在的な健康上の利点は、食品製品の栄養価を高めるために活用することができます 。

作用機序

Soyacerebroside II exhibits ionophoretic activity for Ca2+ ion . It is structurally analogous to a neural glucosylceramide. Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous Ca2+ -binding and -transport molecule (ionophore) that result in mobilization of Ca2+ from intracellular calcium stores .

将来の方向性

As a natural compound, the safety and pharmacological effects of Soyacerebroside II need more research . It has a variety of physiological activities. Studies have shown that it has antioxidant and anti-inflammatory effects that can protect the nervous system from oxidative stress and inflammatory damage . In addition, it is also believed to have anti-tumor, anti-diabetic, anti-aging, and memory-improving functions .

生化学分析

Biochemical Properties

Soyacerebroside II interacts with calcium ions, serving as a tridentate chelating ligand . The amide carbonyl, C2’-hydroxy, and C2"-hydroxy oxygens in Soyacerebroside II are responsible for the calcium ion binding . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

Soyacerebroside II has been shown to modulate the cellular immune response . It exhibits inhibitory activity on IL-18 secretion in human peripheral blood mononuclear cells (PBMC) . In addition, it has been found to suppress monocyte migration and prevent cartilage degradation in inflammatory animal models .

Molecular Mechanism

The molecular mechanism of Soyacerebroside II involves its calcium ionophoretic activity . By binding to calcium ions, Soyacerebroside II can influence various cellular and molecular processes. For instance, it has been suggested to inhibit IL-18 secretion via this mechanism .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Soyacerebroside II in laboratory settings are limited, its calcium ionophoretic activity suggests that it may influence cellular functions over time by modulating calcium ion levels .

Dosage Effects in Animal Models

Research on the dosage effects of Soyacerebroside II in animal models is currently limited. Its observed effects on monocyte migration and cartilage degradation suggest that it may have dose-dependent effects in inflammatory conditions .

Metabolic Pathways

Its role as a calcium ionophore suggests that it may interact with pathways involving calcium signaling .

Transport and Distribution

Soyacerebroside II is structurally analogous to a neural glucosylceramide . Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous calcium ion-binding and transport molecule .

Subcellular Localization

Given its structural similarity to neural glucosylceramide and its role as a calcium ionophore, Soyacerebroside II is likely to be localized in the endoplasmic reticulum, where it may influence calcium ion storage and release .

特性

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-QZNXAUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115074-93-6 | |

| Record name | SOYACEREBROSIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)